2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt
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Overview
Description
2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of hexafluoropropoxy groups attached to a benzenesulfonic acid core, with potassium as the counterion. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonic acid as the core structure.
Introduction of Hexafluoropropoxy Groups: The hexafluoropropoxy groups are introduced through a nucleophilic substitution reaction. This involves reacting benzenesulfonic acid with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst.
Formation of Potassium Salt: The final step involves neutralizing the sulfonic acid groups with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of fluorine atoms generally imparts resistance to oxidative degradation.
Acid-Base Reactions: The sulfonic acid groups can participate in acid-base reactions, forming salts with different counterions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used, although the reaction conditions need to be carefully controlled to prevent degradation.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzenesulfonic acid derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.
Scientific Research Applications
2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring high chemical stability and resistance to degradation.
Biology: The compound’s stability makes it useful in biological assays and as a component in buffer solutions.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism by which 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt exerts its effects is primarily related to its chemical stability and resistance to degradation. The hexafluoropropoxy groups provide steric hindrance and electron-withdrawing effects, which protect the benzenesulfonic acid core from reactive species. This stability allows the compound to maintain its integrity under various conditions, making it valuable in applications requiring long-term stability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler analog without the hexafluoropropoxy groups, used in various industrial applications.
p-Toluenesulfonic Acid: Another sulfonic acid derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in chemical analysis.
Uniqueness
2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid potassium salt is unique due to the presence of hexafluoropropoxy groups, which impart exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.
Properties
IUPAC Name |
potassium;2,4-bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O5S.K/c13-7(9(15,16)17)11(21,22)28-4-1-2-6(30(25,26)27)5(3-4)29-12(23,24)8(14)10(18,19)20;/h1-3,7-8H,(H,25,26,27);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCADBLXKBFCAJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F12KO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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